molecular formula C7H5ClO2 B1367634 4-Chloro-3-hydroxybenzaldehyde CAS No. 56962-12-0

4-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1367634
CAS No.: 56962-12-0
M. Wt: 156.56 g/mol
InChI Key: UJAFGNAOINNEKQ-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a white to light pink solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a hydroxyl group and a formyl group on the benzene ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-hydroxybenzaldehyde. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-hydroxybenzaldehyde involves its reactivity with various biological molecules. The hydroxyl and formyl groups allow it to form covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The compound can interact with amino acids in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxybenzaldehyde
  • 4-Chloro-2-hydroxybenzaldehyde
  • 4-Chloro-3-methoxybenzaldehyde

Uniqueness

4-Chloro-3-hydroxybenzaldehyde is unique due to the specific positioning of the chloro and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications due to its specific electronic and steric properties .

Properties

IUPAC Name

4-chloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAFGNAOINNEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551505
Record name 4-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-12-0
Record name 4-Chloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the planar structure of the Schiff base derived from 4-chloro-3-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine?

A1: The research paper describes the crystal structure of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate, a Schiff base synthesized from the reaction of this compound and 2,4-dinitrophenylhydrazine. The near-planar conformation of this Schiff base, with a dihedral angle of only 3.70° between the benzene rings [], suggests significant conjugation across the molecule. This planarity and conjugation can influence the compound's electronic properties, potentially impacting its biological activity, optical properties, and metal-chelating abilities, which are often key aspects studied for Schiff base compounds.

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